

Application Notes and Protocols: Synthesis of Ditigloylteloidine Derivatives

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Compound of Interest

Compound Name: *Ditigloylteloidine*

Cat. No.: *B207894*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol for the synthesis of **Ditigloylteloidine** is a proposed methodology based on established principles of organic chemistry, specifically the acylation of alcohols. As of the latest literature search, a specific published synthesis for **Ditigloylteloidine** has not been identified. Therefore, this protocol should be considered a starting point for experimental investigation, and optimization may be required.

Introduction

Ditigloylteloidine is a derivative of teloidine, a tropane alkaloid. The structure of teloidine features a bicyclic tropane core with three hydroxyl groups, making it a polyhydroxylated amine. The name "**Ditigloylteloidine**" suggests the esterification of two of these hydroxyl groups with tiglic acid (specifically, using its acyl chloride form, tigloyl chloride).

Tropane alkaloids and their ester derivatives are a significant class of natural products and synthetic compounds with a wide range of biological activities.^{[1][2][3][4]} Many tropane alkaloid esters are known to act as anticholinergic agents, targeting muscarinic acetylcholine receptors.^{[4][5]} The synthesis of novel derivatives is a key area of research for developing new therapeutic agents with improved selectivity and efficacy for treating various conditions, including neuromuscular disorders, and for use as antispasmodics and mydriatics.^{[3][5]}

These application notes provide a comprehensive, albeit theoretical, guide for the synthesis, purification, and characterization of **Ditigloylteloidine**.

Physicochemical Data of Reactants

A summary of the key physicochemical properties of the proposed reactants, Teloidine and Tigloyl Chloride, is provided below. This data is essential for planning the experimental setup, purification, and safety precautions.

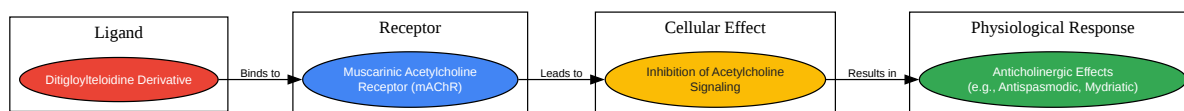
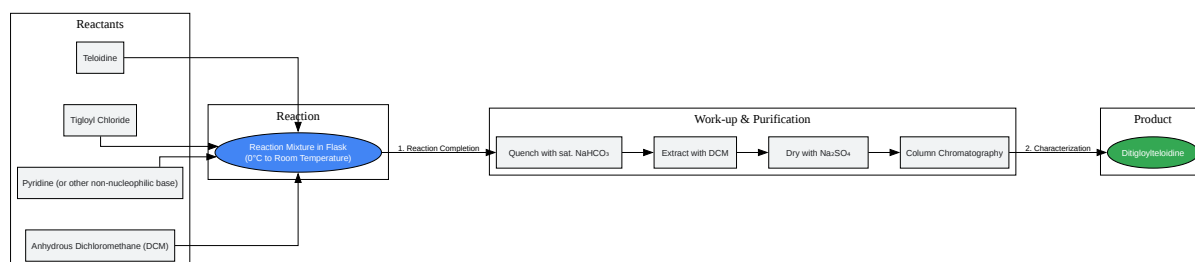
Property	Teloidine	Tigloyl Chloride
Chemical Structure	3 α ,6 β ,7 β -Trihydroxytropene	trans-2-Methyl-2-butenoyl chloride
Molecular Formula	C ₈ H ₁₅ NO ₃	C ₅ H ₇ ClO
Molecular Weight	173.21 g/mol	118.56 g/mol
Appearance	Crystalline solid	Colorless to pale yellow liquid
Melting Point	169-170 °C	Not available
Boiling Point	Not available	~145 °C
Solubility	Soluble in water and polar organic solvents	Reacts with water; soluble in aprotic organic solvents
CAS Number	530-43-8	35660-94-7

Proposed Synthesis of Ditigloylteloidine

Reaction Principle

The synthesis of **Ditigloylteloidine** is proposed via the diacylation of teloidine with tigloyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl groups of teloidine act as nucleophiles, attacking the electrophilic carbonyl carbon of tigloyl chloride. A non-nucleophilic base is included to neutralize the hydrochloric acid byproduct. The reaction's stoichiometry will be controlled to favor the di-substituted product. The reactivity of the different hydroxyl groups on the teloidine ring may influence the regioselectivity of the acylation.

Proposed Synthesis Workflow



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